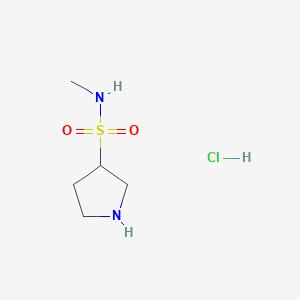

N-methylpyrrolidine-3-sulfonamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methylpyrrolidine-3-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S.ClH/c1-6-10(8,9)5-2-3-7-4-5;/h5-7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGGNLRXPUGCNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Methylpyrrolidine-3-sulfonamide hydrochloride is a sulfonamide compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a methyl group and a sulfonamide moiety, which is protonated to form the hydrochloride salt. Its molecular formula is CHNOS·HCl, with a molecular weight of approximately 200.69 g/mol. The sulfonamide group is crucial for its biological activity, particularly in inhibiting bacterial growth by interfering with folic acid synthesis.

The primary mechanism of action for this compound involves the inhibition of enzymes in the bacterial folate synthesis pathway. By mimicking the structure of para-aminobenzoic acid (PABA), sulfonamides can competitively inhibit the enzyme dihydropteroate synthase, which is essential for synthesizing folate in bacteria. This inhibition leads to disrupted nucleic acid synthesis and ultimately bacterial cell death.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens:

- Bacterial Activity : Studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus, Escherichia coli, and Bacillus cereus, demonstrating effective inhibition .

- Fungal Activity : The compound also displays antifungal properties, particularly against Candida albicans and Aspergillus niger, indicating its broad-spectrum antimicrobial potential .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects. Its ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by excessive inflammation .

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

- In Vitro Studies : A study evaluating various sulfonamides found that those containing pyrrolidine exhibited enhanced antimicrobial activity compared to other structural variants. The results suggested that modifications in the chemical structure could optimize efficacy against resistant bacterial strains .

- Quantitative Structure-Activity Relationship (QSAR) : Computational models have been employed to predict the biological activity of this compound based on its structural features. These models help identify potential therapeutic uses by correlating chemical structure with biological effects.

- Pharmacological Evaluation : In silico studies have demonstrated that this compound interacts with specific biological targets, including enzymes involved in metabolic pathways. This interaction underscores its potential as a lead compound in drug development .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Sulfanilamide | Simple sulfonamide structure | First synthetic antibacterial drug |

| N-acetyl-p-aminobenzoic acid | Acetylated amine derivative | Analgesic and antipyretic properties |

| Mops (3-(N-morpholino)propanesulfonic acid) | Non-ionic buffering agent | Widely used in biological research |

| This compound | Pyrrolidine and sulfonamide functionalities | Distinct buffering capacity and antimicrobial activity |

Scientific Research Applications

Medicinal Chemistry Applications

N-methylpyrrolidine-3-sulfonamide hydrochloride has been identified as a promising lead compound in medicinal chemistry. Its structural properties allow for modifications that can enhance its biological activity. The compound's ability to interact with specific biological targets makes it a candidate for drug development.

Key Findings in Medicinal Chemistry

- Structure-Activity Relationship (SAR) Studies : Research indicates that modifications to the pyrrolidine ring can significantly impact the compound's affinity for various receptors, particularly the 5-HT2A receptor, which is involved in neurotransmission and has implications in psychiatric disorders .

- Computational Modeling : Quantitative structure-activity relationship (QSAR) modeling has been employed to predict the compound's interactions with biological targets, facilitating the identification of potential therapeutic uses .

Enzyme Inhibition

This compound has demonstrated potential as an inhibitor of key enzymes, particularly carbonic anhydrases (CAs), which play crucial roles in physiological processes such as respiration and acid-base balance.

Inhibition Studies

- Carbonic Anhydrase Inhibition : Studies have shown that derivatives of sulfonamides exhibit potent inhibitory activity against various isoforms of carbonic anhydrases, including CA IX and CA XII, which are associated with tumor progression . The binding affinity of these compounds is often in the nanomolar range, indicating their effectiveness as inhibitors.

Receptor Interaction Studies

The compound's interaction with various receptors has been a focal point of research. Its ability to bind selectively to certain receptors can lead to therapeutic applications in treating conditions related to neurotransmitter imbalances.

Receptor Binding Affinity

- 5-HT Receptor Affinity : The methylpyrrolidine series has shown high affinity for the 5-HT2A receptor, with pKi values ranging from 7.89 to 9.19 . This suggests potential applications in treating mood disorders and other psychiatric conditions.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

Q & A

Q. What are the key considerations for synthesizing N-methylpyrrolidine-3-sulfonamide hydrochloride with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) to favor the nucleophilic substitution of pyrrolidine derivatives. Use chromatography (HPLC) or recrystallization for purification, followed by purity validation via <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry. Monitor by-products (e.g., unreacted sulfonating agents) using thin-layer chromatography (TLC) .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : Analyze methyl group singlet (~3.0 ppm in <sup>1</sup>H NMR) and sulfonamide protons (downfield shifts due to electron withdrawal).

- FT-IR : Confirm sulfonamide S=O stretching (1350–1150 cm⁻¹) and N–H bending (1650–1550 cm⁻¹).

- XRD : Use single-crystal X-ray diffraction to resolve stereochemistry and hydrogen bonding patterns.

Cross-validate data with computational models (e.g., DFT calculations) to resolve ambiguities .数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22

Q. How can researchers assess the stability of this compound under various storage conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV (tracking sulfonamide hydrolysis or oxidation by-products). Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. What experimental design strategies can minimize batch-to-batch variability in the synthesis of this compound?

- Methodological Answer :

- Factorial Design : Test interactions between variables (e.g., reaction time, catalyst loading) using a 2<sup>k</sup> factorial approach.

- DoE (Design of Experiments) : Apply response surface methodology (RSM) to identify optimal conditions for yield and purity.

- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time monitoring .彻底根治网卡网慢!极限优化你的网速!11:28

Q. How should researchers address contradictory results in biological activity assays involving this compound?

- Methodological Answer :

- Replicated Analysis : Validate assays across independent labs to rule out instrumentation bias (e.g., plate reader calibration differences).

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) using random-effects models to quantify heterogeneity.

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding specificity .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects and transition states to predict regioselectivity in sulfonamide formation.

- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (FMOs) to identify reactive sites for electrophilic/nucleophilic attacks.

- Machine Learning (ML) : Train models on existing sulfonamide reaction databases to predict optimal catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.